N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide
Description
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a sulfonamide group, and a benzyl-substituted pyrrolidine moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2S/c1-19(24(22,23)16-10-17-18-20(16)2)11-15-8-9-21(13-15)12-14-6-4-3-5-7-14/h3-7,10,15H,8-9,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYXIRREOFDBBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N(C)CC2CCN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine and triazole intermediates. One common synthetic route includes:
Preparation of 1-benzylpyrrolidine: This can be achieved through the reductive amination of pyrrolidine with benzyl chloride in the presence of a reducing agent such as sodium borohydride.
Formation of the triazole ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) iodide.
Sulfonamide formation: The final step involves the reaction of the triazole intermediate with a sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides; conducted in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antibacterial agent.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide
- N-[(1-benzylpyrrolidin-3-yl)methyl]-3-hydroxy-3-methylpiperidine-1-carboxamide
Uniqueness
N-[(1-benzylpyrrolidin-3-yl)methyl]-N,3-dimethyltriazole-4-sulfonamide stands out due to its unique combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
